Riociguat-d3 is classified as a pharmaceutical agent under the category of soluble guanylate cyclase stimulators. It is marketed under the brand name Adempas by Bayer HealthCare Pharmaceuticals. The compound's chemical structure includes deuterium, which is used to track metabolic processes in scientific studies .
The synthesis of Riociguat involves several key steps:
The process is noted for its high total recovery and simplicity, making it suitable for industrial production.
Riociguat undergoes various chemical reactions, including:
Common reagents include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride.
Riociguat acts primarily on soluble guanylate cyclase, enhancing its sensitivity to endogenous nitric oxide and directly stimulating it via an alternative binding site. This dual mechanism leads to increased levels of cyclic guanosine monophosphate, resulting in vasodilation and antiproliferative effects within the pulmonary vasculature .
Pharmacokinetically, Riociguat-d3 exhibits high bioavailability (approximately 94%) and a half-life of about 12 hours in patients with pulmonary arterial hypertension .
Riociguat-d3 is primarily utilized in research settings to study the pharmacokinetics and dynamics of Riociguat. Its deuterated form allows for precise tracking in metabolic studies, aiding in understanding its efficacy and safety profiles in treating pulmonary hypertension conditions. Additionally, it serves as a valuable tool in drug development processes aimed at enhancing therapeutic strategies for related cardiovascular diseases .
CAS No.: 815-91-8
CAS No.: 600-63-5
CAS No.: 18679-18-0
CAS No.: 22638-09-1
CAS No.: 121955-20-2